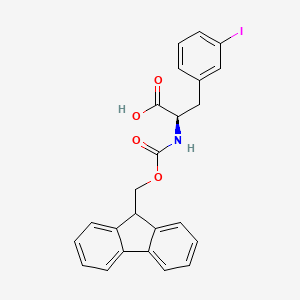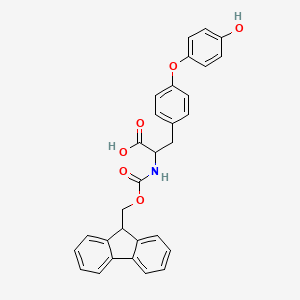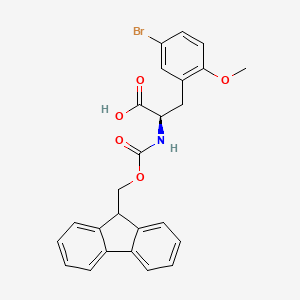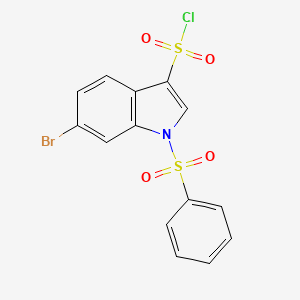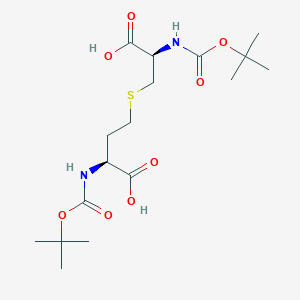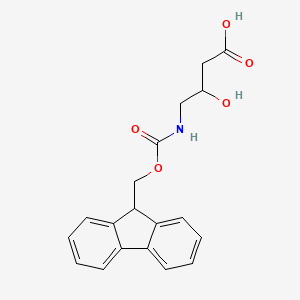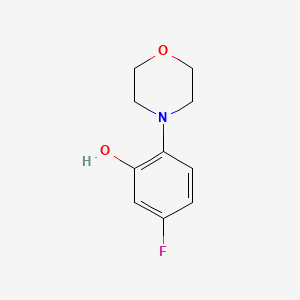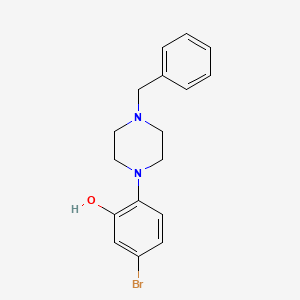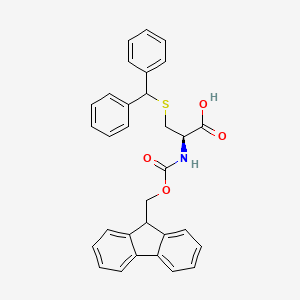
Fmoc-cys(dpm)-oh
Overview
Description
“Fmoc-Cys(Dpm)-OH” is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . It is also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-diphenylmethyl-L-cysteine .
Synthesis Analysis
“Fmoc-Cys(Dpm)-OH” is used in Fmoc Solid Phase Peptide Synthesis (SPPS) for the introduction of Cys residues . The Dpm group has increased stability compared to Trt, enabling selective removal of Mtt groups on the solid phase with dilute TFA without loss of Dpm groups .Molecular Structure Analysis
The molecular formula of “Fmoc-Cys(Dpm)-OH” is C31H27NO4S . The molecular weight is 509.62 g/mol .Chemical Reactions Analysis
In the synthesis of peptides containing Cys, “Fmoc-Cys(Dpm)-OH” presents special challenges to the peptide chemist . The Dpm group has increased stability compared to Trt, enabling selective removal of Mtt groups on the solid phase with dilute TFA without loss of Dpm groups .Physical And Chemical Properties Analysis
“Fmoc-Cys(Dpm)-OH” is a powder form . It is used in Fmoc solid-phase peptide synthesis .Scientific Research Applications
Peptide Synthesis
Fmoc-cys(dpm)-oh is widely used in solid-phase peptide synthesis (SPPS) due to its stability and efficiency. It allows for the incorporation of cysteine residues with minimal risk of racemization, which is crucial for maintaining the integrity of the peptide structure. The diphenylmethyl (Dpm) protecting group is stable to low concentrations of trifluoroacetic acid (TFA), making it suitable for Fmoc SPPS where acid-labile protecting groups are required .
Protein Chemistry
In protein chemistry, Fmoc-cys(dpm)-oh’s protecting group plays a significant role. It is used for the selective protection of cysteine residues during the synthesis of peptides and proteins, which is essential for forming disulfide bonds that are critical for protein folding and stability .
Green Chemistry in SPPS
The use of Fmoc-cys(dpm)-oh aligns with green chemistry principles in SPPS by reducing solvent consumption and waste. It contributes to a more sustainable approach to peptide synthesis, which is increasingly important in pharmaceutical manufacturing .
Mechanistic Aspects of SPPS
Fmoc-cys(dpm)-oh is involved in the mechanistic aspects of SPPS, such as the coupling of amino acids and peptide bond formation. Its protective group ensures that the thiol group of cysteine does not interfere with these critical reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLDYIPIHKRET-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-cys(dpm)-oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



